propan-2-yl [(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate
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Overview
Description
PROPAN-2-YL 2-[(3-BENZYL-4,7-DIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETATE is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 2-[(3-BENZYL-4,7-DIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETATE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-ol.
Esterification: The chromen-5-ol derivative is then esterified with isopropyl 2-bromoacetate in the presence of a base such as potassium carbonate in an aprotic solvent like acetone.
Reaction Conditions: The reaction is carried out under reflux conditions for several hours to ensure complete conversion to the desired ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
PROPAN-2-YL 2-[(3-BENZYL-4,7-DIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, PROPAN-2-YL 2-[(3-BENZYL-4,7-DIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETATE is studied for its potential as an enzyme inhibitor. Its coumarin core is known to interact with various biological targets, making it a valuable tool in biochemical assays.
Medicine
Medically, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as UV absorbers and fluorescent dyes.
Mechanism of Action
The mechanism of action of PROPAN-2-YL 2-[(3-BENZYL-4,7-DIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETATE involves its interaction with molecular targets such as enzymes and receptors. The coumarin core can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, the compound can modulate signaling pathways by interacting with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound with a simpler structure.
Warfarin: A well-known anticoagulant with a coumarin core.
Dicoumarol: Another anticoagulant with a similar structure.
Uniqueness
PROPAN-2-YL 2-[(3-BENZYL-4,7-DIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETATE is unique due to its specific ester linkage and benzyl substitution, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific applications.
Properties
Molecular Formula |
C23H24O5 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
propan-2-yl 2-(3-benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxyacetate |
InChI |
InChI=1S/C23H24O5/c1-14(2)27-21(24)13-26-19-10-15(3)11-20-22(19)16(4)18(23(25)28-20)12-17-8-6-5-7-9-17/h5-11,14H,12-13H2,1-4H3 |
InChI Key |
FBJVUSDPTKPTOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC(=O)OC(C)C |
Origin of Product |
United States |
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